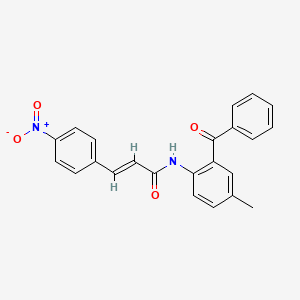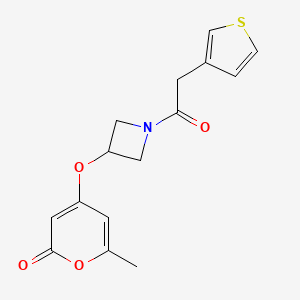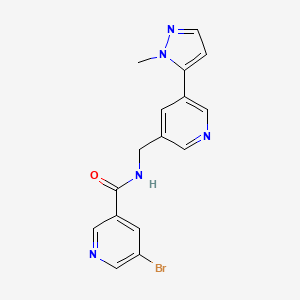![molecular formula C19H25N3O4S B2921508 1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)piperidine CAS No. 942873-14-5](/img/structure/B2921508.png)
1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and alkaloids . It also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a piperidine ring and a pyrazole ring, both of which are types of cyclic compounds . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms , while the pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of piperidine and pyrazole might apply to this compound, but without more specific information, a detailed analysis isn’t possible .科学的研究の応用
Highly Potent Fluorescence-Tagged Ligands
Research has led to the development of various (3‐phenoxypropyl)piperidine derivatives, including compounds structurally related to the specified chemical, as novel histamine H3 receptor ligands. These compounds, linked to fluorescent moieties, exhibit significant histamine hH3 receptor affinities, marking them as potent tools for identifying and understanding the binding site on the histamine H3 receptor. This research underscores the compound's role in synthesizing highly potent ligands for receptor targeting and mapping, facilitating in vivo antagonist potency evaluation (M. Amon et al., 2007) (ChemMedChem).
Synthesis and Antimicrobial Activity
The compound has been involved in the synthesis of new heterocycles based on pyrazole structures, demonstrating antimicrobial activities. These studies highlight the compound's versatility in creating molecules with potential bioactivity against various microbial strains, indicating its value in developing new antimicrobial agents (T. El‐Emary et al., 2002) (Phosphorus, Sulfur, and Silicon and the Related Elements).
Structural and Molecular Studies
Structural characterization and molecular structure studies have confirmed the synthesis of compounds containing the specified chemical structure, providing insight into their crystallographic data and conformational details. Such information is crucial for understanding the compound's chemical behavior and potential interactions in biological systems (S. Naveen et al., 2015) (Molecular Crystals and Liquid Crystals).
Anticancer Evaluations
Compounds structurally related to the specified chemical have undergone anticancer evaluations, indicating their efficacy in vitro against various cancer cell lines. These findings highlight the compound's potential role in cancer research, particularly in identifying new therapeutic agents (Kostyantyn Turov, 2020) (Ukr. Bioorg. Acta 2020, Vol. 15, N1).
Green Mechanochemical Synthesis
The compound has facilitated the green mechanochemical synthesis of new pyrazoles, showcasing its application in environmentally friendly chemical synthesis methods. This approach emphasizes the compound's utility in sustainable chemistry practices (A. Saeed & P. Channar, 2017) (Journal of Heterocyclic Chemistry).
特性
IUPAC Name |
1-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-14-7-9-17(10-8-14)26-13-18(23)22-16(3)19(15(2)20-22)27(24,25)21-11-5-4-6-12-21/h7-10H,4-6,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVQYJLXHTVFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2921425.png)
![N-(3,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2921427.png)
![3-(2-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2921430.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2921434.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl cyclopropanecarboxylate](/img/structure/B2921435.png)



![3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride](/img/structure/B2921439.png)

![3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2921441.png)

![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)({3-[methyl(prop-2-yn-1-yl)amino]propyl})amine](/img/structure/B2921447.png)
![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride](/img/structure/B2921448.png)
